2,2-Dimethylthiomorpholine
Overview
Description
2,2-Dimethylthiomorpholine is an organic compound with the molecular formula C6H13NS It is a derivative of thiomorpholine, where two methyl groups are substituted at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylthiomorpholine can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
Thiomorpholine+Methylating Agent→this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylthiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 1-oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Cyclization: Catalysts like Lewis acids can facilitate cyclization reactions.
Major Products Formed
Oxidation: this compound 1-oxide.
Substitution: Various substituted thiomorpholine derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
2,2-Dimethylthiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylthiomorpholine involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A similar compound with methyl groups at the 2 and 6 positions.
2,2-Dimethylmorpholine: A compound with a similar structure but without the sulfur atom.
Uniqueness
2,2-Dimethylthiomorpholine is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Biological Activity
2,2-Dimethylthiomorpholine is a heterocyclic compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique thiomorpholine ring structure, which includes sulfur and nitrogen atoms. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur. Its structure allows for various chemical reactivities, making it a versatile compound in organic synthesis.
The biological activity of this compound primarily stems from its ability to interact with biomolecules through its functional groups. The sulfoxide moiety can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction is crucial in the context of enzyme inhibition and modulation of metabolic pathways.
Biological Activities
Research indicates that derivatives of thiomorpholine compounds exhibit diverse biological activities:
- Antidiabetic Properties : Some studies have shown that thiomorpholine derivatives can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition may help manage type 2 diabetes mellitus by increasing insulin secretion and decreasing glucagon levels.
- Antibacterial Activity : Several derivatives have demonstrated antibacterial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
- Anti-inflammatory Effects : Thiomorpholine derivatives have also been studied for their anti-inflammatory potential, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: DPP-IV Inhibition
A study focused on synthesizing thiomorpholine derivatives to evaluate their DPP-IV inhibitory activity. The results indicated that certain modifications to the thiomorpholine structure significantly enhanced DPP-IV inhibition compared to standard drugs used for diabetes management. This suggests a promising avenue for developing new antidiabetic agents based on the thiomorpholine scaffold.
Case Study 2: Antibacterial Screening
Another research effort investigated the antibacterial properties of this compound derivatives against Gram-positive and Gram-negative bacteria. The study found that specific derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential for these compounds in developing new antimicrobial therapies.
Data Table: Biological Activities of this compound Derivatives
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | DPP-IV Inhibition | Inhibition of enzyme activity |
Thiomorpholine Derivative A | Antibacterial | Disruption of cell membrane |
Thiomorpholine Derivative B | Anti-inflammatory | Modulation of inflammatory pathways |
Properties
IUPAC Name |
2,2-dimethylthiomorpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-6(2)5-7-3-4-8-6/h7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGFMGKHXKOFDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCS1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598710 | |
Record name | 2,2-Dimethylthiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-89-6 | |
Record name | 2,2-Dimethylthiomorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3970-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethylthiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylthiomorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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